Samarium acetate hydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
acetic acid;samarium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.H2O.Sm/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITSQBNOPPGAHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Sm] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O7Sm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Coordination Chemistry of Samarium Iii Acetate Hydrate Systems
Analysis of the Samarium(III) Coordination Environment
The trivalent rare-earth cations, including samarium, are known to support a range of coordination numbers, typically from six to twelve. researchgate.net In hydrated samarium(III) acetate (B1210297) systems, the coordination number is consistently high, reflecting the ion's steric capacity.
Research has identified several distinct hydrated and mixed-anion species, each with a specific coordination environment. For instance, in mixed-anion samarium(III) acetate-chloride hydrates, the samarium ion is nine-coordinate. In the compound [Sm(CH₃COO)(H₂O)₆]Cl₂·H₂O, the samarium ion is coordinated to six water molecules and a tridentate bridging acetate anion. Similarly, in [Sm(CH₃COO)₂ (H₂O)₃]Cl, the samarium ion maintains a ninefold oxygen coordination, in this case with three water molecules and two tridentate bridging acetate ligands.
The tetrahydrate form, Sm(CH₃COO)₃·4H₂O, which is characteristic for the heavier lanthanides from samarium to lutetium, crystallizes in a triclinic system and features acetate-bridged dimeric complexes. grafiati.com An acetic acid adduct with the composition [Sm(CH₃COO)₃(H₂O)₂]·CH₃COOH also contains dimeric units, specifically {[Sm(CH₃COO)₃(H₂O)₂]}₂. researchgate.net These findings highlight that a coordination number of nine appears to be particularly stable for samarium in these hydrated acetate environments.
| Compound Formula | Sm(III) Coordination Number | Coordinating Ligands | Resulting Structure | Reference |
|---|---|---|---|---|
| [Sm(CH₃COO)(H₂O)₆]Cl₂·H₂O | 9 | 1 Acetate, 6 Water | Dimer | |
| [Sm(CH₃COO)₂(H₂O)₃]Cl | 9 | 2 Acetate, 3 Water | Infinite Chain | |
| Sm(CH₃COO)₃·4H₂O | Not specified, but high | Acetate, Water | Acetate-bridged Dimer | grafiati.com |
| [Sm(CH₃COO)₃(H₂O)₂]·CH₃COOH | Not specified, but high | 3 Acetate, 2 Water | Dimer | researchgate.net |
The acetate ion (CH₃COO⁻) is a versatile ligand capable of adopting several binding modes, including monodentate, bidentate (chelating), and bridging fashions. researchgate.net This flexibility is a key factor in the structural diversity of samarium(III) acetate hydrates.
In the characterized mixed-anion acetate-chloride hydrates, the acetate ligand demonstrates a tridentate bridging mode, connecting samarium centers to form dimers or one-dimensional chains. For example, in [SmAc(H₂O)₆]Cl₂·H₂O, a single acetate ligand bridges two samarium ions, while in [SmAc₂(H₂O)₃]Cl, two such bridging ligands are present per metal center.
Identification of Coordination Numbers and Geometries in Hydrated Structures
Crystal Engineering and Supramolecular Assembly
The formation of a stable, crystalline solid from individual samarium ions, acetate ligands, and water molecules is a process of crystal engineering. The final three-dimensional architecture, or supramolecular assembly, is governed by the coordination preferences of the metal ion and a network of non-covalent interactions.
Hydrogen bonding plays a vital role in stabilizing the solid-state structures of samarium acetate hydrates. These interactions link the primary coordination units into a robust three-dimensional network. A clear example is found in the acetic acid adduct, [Sm(CH₃COO)₃(H₂O)₂]·CH₃COOH. researchgate.net In this structure, the primary dimeric units are further associated with solvating acetic acid molecules through hydrogen bonds. researchgate.net Additionally, these aggregates are held together within the crystal lattice by hydrogen bonding interactions between the hydrogen atoms of the coordinated water molecules and the oxygen atoms of carboxylate groups on neighboring complexes. researchgate.net This hierarchical system of interactions, from strong coordination bonds to weaker hydrogen bonds, dictates the final supramolecular assembly. Similar principles are observed in related mixed-ligand systems, such as [Sm(OAc)SO₄(H₂O)₂]n, where interlayer hydrogen bonding connects layers to form a three-dimensional framework. researchgate.net
Samarium(III) acetate hydrate systems exhibit polymorphism and form various adducts, each representing a unique crystalline structure. Polymorphs are different crystalline forms of the same compound, while adducts are crystalline compounds formed from the association of two or more distinct molecules.
The tetrahydrate of samarium(III) acetate, which crystallizes in the triclinic Pī space group, is one such form. grafiati.com Research has also led to the synthesis and characterization of several adducts. The acetic acid adduct, [Sm(CH₃COO)₃(H₂O)₂]·CH₃COOH, crystallizes in the trigonal system and is built from dimeric units. researchgate.net
Furthermore, the introduction of other anions can lead to mixed-anion adducts with distinct structures. Two samarium(III) acetate-chloride hydrates have been structurally characterized:
[Sm(CH₃COO)(H₂O)₆]Cl₂·H₂O : This compound crystallizes in the triclinic system and contains centrosymmetric dimers.
[Sm(CH₃COO)₂(H₂O)₃]Cl : This adduct crystallizes in the monoclinic system and features one-dimensional infinite chains.
The existence of these different crystalline forms—hydrates, polymorphs, and adducts—each with a unique crystal system (triclinic, trigonal, monoclinic), underscores the rich structural chemistry of samarium(III) acetate hydrate. researchgate.netgrafiati.com
Role of Hydrogen Bonding and Intermolecular Interactions in Solid-State Structures
Investigation of Phase Transitions and Thermal Behavior Linked to Hydration State
The thermal decomposition of samarium(III) acetate hydrate is a multi-stage process significantly influenced by its hydration state. Thermal analysis techniques, such as thermogravimetry (TGA) and differential thermal analysis (DTA), have been instrumental in elucidating the phase transitions that occur upon heating. These studies reveal a stepwise decomposition, beginning with dehydration, followed by the decomposition of the anhydrous acetate to intermediate species, and culminating in the formation of samarium(III) oxide.
Research indicates that the thermal decomposition of lanthanide acetates, including samarium acetate, involves the formation of lanthanide oxycarbonates as intermediate products. akjournals.com The precise number of decomposition stages is dependent on the quantity of crystal water and the specific properties of the rare earth element. akjournals.com
Upon heating, samarium(III) acetate hydrate first undergoes dehydration. The water molecules in the hydrated salt are typically lost at temperatures up to approximately 200-220°C. cdnsciencepub.com For instance, a study on various lanthanide acetates showed that hydrated forms lose their water molecules in this temperature range. cdnsciencepub.com The anhydrous samarium acetate formed after dehydration is stable up to around 400°C, above which it begins to decompose. cdnsciencepub.com
The decomposition of the anhydrous acetate proceeds through the formation of an oxycarbonate, Sm₂O₂(CO₃), which is an intermediate species. akjournals.comcdnsciencepub.com This is followed by the final decomposition to samarium(III) oxide (Sm₂O₃). akjournals.comcdnsciencepub.com The entire process can be summarized by a series of distinct thermal events, each corresponding to a specific mass loss observed in TGA and associated with endothermic or exothermic peaks in DTA.
One study detailed the thermal decomposition of Sm(CH₃COO)₃·H₂O in four distinct stages. The initial stage involves the loss of the water molecule. akjournals.com Subsequent stages correspond to the decomposition of the acetate into intermediate compounds before the final oxide is formed. akjournals.com
The thermal behavior of samarium acetate hydrate is a key factor in its application as a precursor for the synthesis of high-purity samarium oxide and other samarium compounds. americanelements.com The controlled thermal decomposition allows for the production of materials with specific particle sizes and morphologies. For example, the average particle size of Sm₂O₃ produced from the thermal decomposition of samarium acetate was found to be 6.0 ± 2.2 microns. akjournals.com
The following tables summarize the key thermal decomposition stages and the associated temperature ranges and mass losses as reported in the literature.
Table 1: Thermal Decomposition Stages of Samarium(III) Acetate Hydrate
| Decomposition Stage | Temperature Range (°C) | Process | Resulting Product |
| I | Up to ~220 | Dehydration | Anhydrous Samarium Acetate |
| II | ~420 - 460 | Initial Decomposition | Samarium Oxycarbonate (Sm₂O₂(CO₃)) |
| III | >460 | Final Decomposition | Samarium(III) Oxide (Sm₂O₃) |
This table provides a generalized summary based on available literature. Specific temperatures and intermediate products may vary depending on the exact hydration state and experimental conditions.
Table 2: Detailed Research Findings on Thermal Decomposition of Sm(CH₃COO)₃·H₂O
| Intermediate Product | Temperature Interval of Formation (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) |
| Sm(CH₃COO)₃ | 50-180 | 4.9 | 5.0 |
| Sm₂O(CH₃COO)₄ | 310-360 | 22.3 | 22.0 |
| Sm₂O₂(CO₃) | 410-440 | 47.7 | 47.5 |
| Sm₂O₃ | 600-680 | 52.6 | 52.5 |
Data adapted from a thermogravimetric study of various lanthanide acetates. akjournals.com The initial compound is assumed to be the monohydrate for these calculations.
Advanced Spectroscopic and Analytical Characterization
Vibrational Spectroscopy Applications
Fourier Transform Infrared (FT-IR) Spectroscopy for Ligand-Metal Bonding Analysis
FT-IR spectroscopy is instrumental in elucidating the coordination environment of the samarium ion by analyzing the vibrational frequencies of the acetate (B1210297) and water ligands. The infrared spectrum of samarium acetate hydrate (B1144303) exhibits characteristic absorption bands that provide a fingerprint of its molecular structure. srs.gov
The coordination of the acetate ligands to the samarium ion is a key feature revealed by FT-IR. The positions of the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate group are particularly informative. The separation between these two bands (Δν = νas - νs) is a diagnostic parameter used to infer the coordination mode of the carboxylate group. For instance, in a samarium complex with itaconic acid, a Δν value of 113 ± 6 cm⁻¹ suggested an ionic interaction between the samarium and the carboxylate groups. redalyc.org In other lanthanide acetate complexes, the carboxylate groups have been observed to bind as bidentate chelating agents. researchgate.net
The presence of water molecules of hydration is confirmed by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations. icm.edu.pl Coordinated water molecules can also show bending vibrations around 1655-1695 cm⁻¹. srs.gov The interaction between the samarium ion and the oxygen atoms of the ligands (both acetate and water) gives rise to Sm-O stretching vibrations, which are typically observed in the lower frequency region of the spectrum, often between 450 and 490 cm⁻¹. researchgate.netredalyc.org
Raman Spectroscopy for Lattice Vibrations and Structural Confirmation
In studies of lanthanide complexes, Raman spectroscopy has been used to identify vibrational modes in the low-energy region (100–400 cm⁻¹), which can be correlated with structural parameters. rsc.org For instance, the ν(Ln–O) stretching vibrations can be observed in this region, providing direct insight into the metal-oxygen framework. mdpi.com The number and position of Raman bands can also reflect the symmetry of the coordination environment around the samarium ion. Changes in the crystal structure across a series of lanthanide compounds, such as from a pentahydrate to a tetrahydrate form, can lead to distinct changes in their Raman spectra, including the splitting of certain bands, which indicates a lowering of symmetry around the metal atom. acs.org
Electronic Spectroscopy Investigations
Electronic spectroscopy techniques, including Ultraviolet-Visible (UV-Vis) and photoluminescence spectroscopy, are employed to study the electronic transitions within samarium acetate hydrate and related materials, offering insights into their electronic structure and luminescent properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies
UV-Vis spectroscopy of samarium(III) complexes reveals characteristic sharp, but weak, absorption bands in the visible and near-infrared regions, which are due to f-f electronic transitions within the 4f orbitals of the Sm³⁺ ion. These transitions are formally forbidden by the Laporte rule but become partially allowed through vibronic coupling or distortions in the coordination environment. A strong absorption signal near 190 nm can be attributed to a high-energy Sm-O bond. researchgate.netredalyc.org In some samarium clusters, a broad absorption band in the UV region (230-340 nm) with a maximum around 268 nm has been observed, along with peaks in the visible region at approximately 403 nm and 480 nm, which may be due to ligand-to-metal charge transfer (LMCT) and f-f transitions, respectively. ias.ac.in
UV-Vis spectroscopy is also a valuable tool for studying the complexation of samarium ions in solution. The formation of complexes with various ligands can lead to shifts in the absorption bands (hypsochromic or bathochromic shifts) and changes in their intensity, providing information about the coordination environment and the stability of the complexes. osti.gov
Photoluminescence Spectroscopy for Luminescent Properties of Samarium-Containing Materials
Samarium(III) ions are known for their characteristic orange-red luminescence. Photoluminescence spectroscopy is the primary technique for investigating these properties. When excited with UV light, samarium-containing materials, often synthesized using this compound as a precursor, can exhibit strong emission peaks. ias.ac.ingoogleapis.com
The emission spectrum of Sm³⁺ typically shows several sharp peaks corresponding to transitions from the excited ⁴G₅/₂ level to lower-lying levels of the ⁶Hⱼ manifold (where J = 5/2, 7/2, 9/2, and 11/2). ias.ac.in The most intense emission is usually the ⁴G₅/₂ → ⁶H₇/₂ transition. The exact positions and relative intensities of these emission peaks can be influenced by the host matrix and the local coordination environment of the Sm³⁺ ion. The ligands surrounding the samarium ion can also play a crucial role by absorbing excitation energy and efficiently transferring it to the Sm³⁺ ion, a process known as the "antenna effect." ias.ac.in
Diffraction Techniques for Structural Resolution
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in crystalline solids like this compound. Powder X-ray diffraction (PXRD) is commonly used to identify the crystalline phase, determine phase purity, and calculate lattice parameters. icm.edu.plresearchgate.net For example, PXRD can confirm the formation of specific crystal structures, such as the cubic fluorite phase in samarium-doped ceria nanoparticles synthesized from samarium acetate.
Powder X-ray Diffraction (PXRD) for Phase Purity and Crystallite Size Determination
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Decomposition Pathways
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential for understanding the thermal stability and decomposition behavior of this compound. These analyses provide information on dehydration steps and the subsequent decomposition of the anhydrous acetate to form samarium oxide. americanelements.com
TGA of this compound typically shows an initial mass loss corresponding to the removal of water molecules, followed by further decomposition at higher temperatures. akjournals.comcdnsciencepub.com For this compound, dehydration is often observed in stages, indicating that water molecules may be bound differently within the crystal structure. cdnsciencepub.comrsc.org The decomposition of the anhydrous acetate proceeds through intermediate species like oxycarbonates before finally yielding samarium oxide (Sm₂O₃) at elevated temperatures. akjournals.comcdnsciencepub.com The final residue from the TGA of samarium acetate is typically Sm₂O₃. vulcanchem.com
DTA curves complement the TGA data by showing the endothermic and exothermic events associated with dehydration and decomposition. For instance, the dehydration of samarium acetate tetrahydrate shows endothermic peaks, while the decomposition of the anhydrous salt is an exothermic process. cdnsciencepub.com
Table 3: Thermal Decomposition Stages of this compound
| Temperature Range (°C) | Process | Intermediate/Final Product | Reference |
|---|---|---|---|
| ~110-125 | Dehydration | Anhydrous Samarium Acetate | rsc.orgvulcanchem.com |
| >300-400 | Decomposition of acetate | Samarium Oxycarbonate | akjournals.comcdnsciencepub.comvulcanchem.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and probing the fragmentation patterns of compounds. For samarium acetate complexes, MS can provide evidence for the proposed structures. epn.edu.ec In studies involving novel samarium(III) complexes with various ligands, mass spectrometry is used in conjunction with other analytical techniques to confirm the composition of the synthesized compounds. epn.edu.ec While detailed fragmentation analysis of this compound itself is not extensively reported in the provided context, the technique is crucial for characterizing related and more complex samarium-containing species.
Microscopic Imaging for Morphological Characterization
Transmission Electron Microscopy (TEM) is employed to visualize the nanostructure of materials derived from this compound. It provides high-resolution images of nanoparticles, nanorods, and other nanoscale features. For instance, TEM has been used to study the morphology of samarium-doped CdS nanocrystals, revealing nearly spherical shapes with some agglomeration. researchgate.net In another study, TEM images showed the formation of Sm₂O₃ nanorods and nanoplates synthesized via the thermal decomposition of samarium acetate. conicet.gov.ar The technique is also invaluable for observing the early stages of nanoparticle formation, such as the development of intermediate spherical and elongated nuclei of Sm₂O₃. acs.org
Scanning Electron Microscopy (SEM) is used to examine the surface morphology and particle distribution of materials at a micro-scale. In the context of samarium acetate, SEM has been used to characterize the surface of films and particles. For example, in the development of wound dressing materials, SEM was used to examine the surface morphology of cellulose (B213188) acetate films containing samarium oxide derived from samarium acetate. nih.govresearchgate.net These analyses revealed a porous surface structure. nih.govresearchgate.net SEM has also been used to study the morphology of samarium-doped ceria nanoparticles, which showed irregular morphologies when synthesized from commercial acetate precursors. d-nb.info Furthermore, SEM analysis of aluminum anodes treated with samarium acetate in corrosion studies showed changes in the surface morphology, indicating the formation of a protective film. mdpi.com
Transmission Electron Microscopy (TEM) for Nanostructure Analysis
Elemental Analysis (EA) for Stoichiometric Verification
Elemental analysis is a cornerstone technique in synthetic chemistry for determining the elemental composition of a compound. In the context of this compound, this analysis is crucial for verifying the empirical formula and, consequently, confirming the precise stoichiometry of the synthesized salt, including the number of water molecules of hydration. The technique quantitatively determines the mass percentages of carbon (C), hydrogen (H), and sometimes other elements like nitrogen or sulfur. For organometallic compounds like samarium acetate, the metal content is typically determined by a complementary technique such as gravimetric analysis or inductively coupled plasma (ICP) mass spectrometry.
The principle of stoichiometric verification by elemental analysis lies in comparing the experimentally determined mass percentages of the elements with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's correct identity and purity.
In a study focused on producing high-purity samarium acetate, researchers performed elemental analysis to characterize the final product. bjrs.org.br The analysis for carbon and hydrogen was conducted using an elemental analyzer, while the samarium content was determined through gravimetric and thermal analyses. bjrs.org.br The collective analytical data enabled the researchers to confidently identify the stoichiometric formula of the prepared salt as samarium acetate tetrahydrate, Sm(CH₃COO)₃·4H₂O. bjrs.org.br
The experimental findings from this research are compared with the theoretical values for samarium acetate tetrahydrate in the table below.
Interactive Data Table: Elemental Analysis of Samarium Acetate Tetrahydrate (Sm(CH₃COO)₃·4H₂O)
| Element | Theoretical Mass % | Experimental Mass % bjrs.org.br |
| Samarium (Sm) | 37.63% | - |
| Carbon (C) | 18.03% | 18.0% |
| Hydrogen (H) | 4.29% | 4.0% |
| Oxygen (O) | 39.05% | - |
Note: The experimental value for Samarium was determined by other methods and was consistent with the tetrahydrate formula. bjrs.org.br The theoretical percentages are calculated based on the formula Sm(C₂H₃O₂)₃·4H₂O (Molar Mass: 399.55 g/mol ).
The strong correlation between the calculated and found percentages for carbon and hydrogen validates the assigned stoichiometry of the compound as the tetrahydrate form. bjrs.org.br This verification is a critical step in the characterization process, ensuring the material's identity before its use in further applications. The use of elemental analysis is a common practice in the characterization of other samarium complexes as well, where a good agreement between calculated and found values for carbon, hydrogen, and nitrogen confirms the proposed structures. redalyc.org
Reactivity, Reaction Mechanisms, and Precursor Decomposition Studies
Investigation of Electron Transfer Processes Facilitated by Samarium(III) Acetate (B1210297) Hydrate (B1144303)
Samarium, as a lanthanide element, can exhibit different oxidation states, which underpins its role in electron transfer processes. While samarium(II) iodide (SmI₂) is a well-known single-electron transfer reagent, the more stable samarium(III) state, present in samarium(III) acetate hydrate, also participates in crucial electron transfer phenomena, particularly at material interfaces. acs.org The selectivity and efficiency of these electron transfer events are influenced by factors such as ligands, additives, and the solvent system. acs.org
In doped semiconductor systems, samarium(III) ions sourced from precursors like samarium acetate hydrate can significantly alter electronic properties. For instance, when incorporated into zinc sulfide (B99878) (ZnS) nanoclusters, Sm³⁺ ions adsorb on the nanoparticle surface. chalcogen.ro These surface ions can trap electrons from the conduction band of the ZnS, a process that reduces the recombination rate of photogenerated electrons and holes. chalcogen.ro This scavenging of electrons facilitates the generation of hydroxyl radicals, which are key species in photocatalytic reactions. chalcogen.ro
Similarly, in samarium-doped cadmium sulfide (CdS) quantum dots, an energy transfer occurs from the CdS host to the Sm³⁺ ions. This transfer can proceed through an electron exchange or a coulombic mechanism, with its efficiency being dependent on the distance between the donor (CdS) and the acceptor (Sm³⁺). semanticscholar.org These studies highlight that samarium(III) acetate hydrate serves as a reliable source of Sm³⁺ ions that actively facilitate electron transfer processes, which is fundamental to enhancing the performance of materials in applications like photocatalysis. chalcogen.rosemanticscholar.org
Mechanistic Insights into Catalytic Reactions Involving Samarium(III) Acetate Hydrate Derivatives
Samarium(III) acetate hydrate has been identified as an effective initiator or catalyst in various polymerization reactions, with reaction mechanisms often proceeding through a coordination-insertion pathway. vulcanchem.comresearchgate.net
One notable application is in the ring-opening polymerization (ROP) of cyclic esters and carbonates. vulcanchem.comresearchgate.netgrafiati.com Research has demonstrated that samarium(III) acetate can initiate the solvent-free ROP of trimethylene carbonate (TMC) to produce poly(trimethylene carbonate) (PTMC). vulcanchem.com Analysis using ¹H-NMR spectroscopy of the resulting polymer end-groups confirmed that the polymerization proceeds via a coordination-insertion mechanism involving the cleavage of the acyl-oxygen bond. vulcanchem.com A similar mechanism has been proposed for the ROP of L-lactide (L-LA) initiated by samarium(III) acetate, which also involves the breakdown of the acyl-oxygen bond of the monomer. researchgate.netgrafiati.com
However, the catalytic activity can be highly dependent on the specific monomer. In the case of 1-methyltrimethylene carbonate (MTMC), samarium(III) acetate showed very low catalytic activity. researchgate.netgrafiati.com The proposed mechanism in this instance suggests that residual water in the system, rather than the samarium complex itself, may act as the primary initiating species. researchgate.netgrafiati.com
Furthermore, samarium oxide catalysts derived from the thermal decomposition of acetate precursors have shown high activity and selectivity in the synthesis of iso-C₄ hydrocarbons from CO/H₂ gas mixtures. vulcanchem.com The effectiveness of these catalysts is attributed to the specific tetragonal phase and surface acidity of the resulting samarium oxide. vulcanchem.com
Table 1: Ring-Opening Polymerization Initiated by Samarium(III) Acetate
| Monomer | Polymer | Proposed Mechanism | Catalytic Activity | Reference |
|---|---|---|---|---|
| Trimethylene Carbonate (TMC) | Poly(trimethylene carbonate) (PTMC) | Coordination-insertion (acyl-oxygen cleavage) | Effective initiator | vulcanchem.com |
| L-Lactide (L-LA) | Poly(L-lactide) (PLLA) | Coordination-insertion (acyl-oxygen cleavage) | Effective initiator | researchgate.netgrafiati.com |
| 1-Methyltrimethylene Carbonate (MTMC) | Poly(1-methyltrimethylene carbonate) (PMTMC) | Water-initiated | Very low | researchgate.netgrafiati.com |
Detailed Study of Precursor Decomposition Pathways in Nanomaterial Synthesis
Samarium(III) acetate hydrate is a common precursor for the synthesis of samarium-containing nanomaterials, such as samarium oxide (Sm₂O₃) and doped nanocrystals. iitm.ac.inamericanelements.com The decomposition pathway of the acetate precursor is a critical factor that influences the morphology, crystallinity, and properties of the final nanoproduct.
Thermal decomposition studies, often employing thermogravimetric analysis (TGA) and differential thermal analysis (DTA), show that samarium acetate decomposes to form samarium oxide (Sm₂O₃) at temperatures above 300°C, with the release of carbon dioxide and water. vulcanchem.comcdnsciencepub.com The presence of water of hydration in the precursor is an important consideration, as an unknown or variable amount of water can affect the stoichiometric control of the final product. mdpi.com
The choice of synthesis method and co-reagents significantly directs the decomposition process and resulting morphology. For instance, a solvothermal-combustion method involving the reflux of samarium(III) acetate hydrate in a mixture of acetylacetone, ethanol, and nitric acid, followed by calcination, yields a porous, foam-like Sm₂O₃ structure. iitm.ac.in In another approach, the thermal decomposition of samarium acetate in the presence of oleylamine (B85491) and decanoic acid produced ultrasmall Sm₂O₃ nanowires and nanoplates. iitm.ac.in
However, the decomposition of this compound can be complex compared to other precursors. In the microwave-assisted solid-state synthesis of samarium-doped ceria (SmₓCe₁₋ₓO₂-δ) nanoparticles, the intricate decomposition of the acetate precursor resulted in particles with an irregular morphology. This contrasts with the spherical nanoparticles obtained from the single-step decomposition of other specialized precursors under the same conditions. This highlights that while samarium acetate is a versatile precursor, its decomposition behavior must be carefully managed to achieve desired nanoparticle characteristics. iitm.ac.in
Table 2: Synthesis of Samarium Oxide Nanomaterials from Samarium(III) Acetate Hydrate
| Synthesis Method | Co-reagents/Solvents | Final Product | Morphology | Reference |
|---|---|---|---|---|
| Thermal Decomposition | Oleylamine, Decanoic Acid | Sm₂O₃ | Ultrasmall nanowires and nanoplates | iitm.ac.in |
| Solvo-combustion | Acetylacetone, Ethanol, Nitric Acid | Sm₂O₃ | Porous foam-like | iitm.ac.in |
| Microwave-assisted Solid-state | None (co-decomposed with cerium acetate) | SmₓCe₁₋ₓO₂-δ | Irregular particles |
Exploration of Interfacial Charge Transfer and Carrier Dynamics in Doped Systems
When samarium(III) acetate hydrate is used as a dopant source for semiconductor nanocrystals, the resulting Sm³⁺ ions play a pivotal role in mediating interfacial charge transfer and altering carrier dynamics, which are crucial for applications in photocatalysis and optoelectronics. chalcogen.rosemanticscholar.orgacs.org
In Sm³⁺-doped ZnS nanoclusters, a proposed mechanism for enhanced photocatalytic activity involves the Sm³⁺ ions acting as electron scavengers on the nanoparticle surface. chalcogen.ro This interfacial process involves the trapping of photogenerated electrons by the Sm³⁺ ions. This action effectively increases the separation efficiency of electron-hole pairs by reducing their recombination rate. chalcogen.ro The increased availability of holes at the surface promotes the oxidation of water to form reactive hydroxyl radicals, thereby boosting photocatalytic performance. chalcogen.ro
Similarly, in Sm³⁺-doped CdS quantum dots, energy is transferred from the host semiconductor material to the dopant Sm³⁺ ions. semanticscholar.org This energy transfer can occur through mechanisms such as electron exchange or coulombic interactions. semanticscholar.org The dynamics of this process, along with energy transfer through cross-relaxation between adjacent Sm³⁺ ions, have been elucidated through luminescence studies. semanticscholar.org
The introduction of Sm³⁺ into a cerium oxide (CeO₂) host lattice also significantly impacts carrier dynamics. Doping CeO₂ with Sm³⁺ ions leads to a remarkable enhancement of a weak emission band around 501 nm. acs.org This emission is not a characteristic of the Sm³⁺ ion itself but is attributed to the creation of oxygen vacancies within the CeO₂ lattice. acs.org These vacancies are necessary to compensate for the effective negative charge resulting from the substitution of Ce⁴⁺ with Sm³⁺, and they introduce new energy levels that alter the charge carrier recombination pathways. acs.org This demonstrates how doping with samarium, sourced from samarium acetate, can be used to engineer the electronic and optical properties of host materials through the control of interfacial charge transfer and defect dynamics. chalcogen.roacs.org
Applications in Advanced Materials Science
Samarium(III) acetate (B1210297) hydrate (B1144303) serves as a critical precursor and component in the synthesis and development of a wide array of advanced materials. Its utility stems from its ability to decompose into samarium oxide upon heating and its solubility, which makes it suitable for various solution-based synthesis routes. americanelements.comnanochemazone.com These properties allow for its use in creating materials with specific optical, electronic, and magnetic functionalities.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics
Quantum chemical calculations are fundamental to understanding the nature of the chemical bonds and the electronic properties of samarium(III) complexes. The involvement of the 4f orbitals of the samarium ion presents a significant challenge for theoretical methods.
Semi-empirical methods, such as the Sparkle/AM1 and Sparkle/PM3 models, have been specifically developed to handle lanthanide complexes. researchgate.net These models have been parameterized for samarium(III) and can predict the geometries of its complexes with considerable accuracy. researchgate.net For instance, the unsigned mean error for the interatomic distances between the Sm(III) ion and the coordinating atoms of the ligand is approximately 0.075 Å for both Sparkle/AM1 and Sparkle/PM3, an accuracy level that is comparable to more computationally expensive ab initio calculations using effective core potentials. researchgate.net These calculations are crucial for determining the bonding characteristics between the samarium ion and the acetate (B1210297) and water ligands.
The electronic structure of samarium complexes gives rise to their unique optical properties. The absorption spectra of rare earth ions are largely due to transitions within the partially filled 4f electron shell. illinois.edu These f→f transitions are typically weak and sharp. redalyc.org In samarium(III) complexes, computational methods can be used to calculate the energy levels of these 4f orbitals and predict the positions of the absorption bands. illinois.edu Experimental UV-Vis spectra for samarium(III) complexes synthesized from samarium acetate reveal sharp signals that correspond to high-energy Sm-O bonds and these characteristic f→f transitions. redalyc.org
Below is a table summarizing the performance of different semi-empirical models for calculating interatomic distances in Sm(III) complexes.
| Model | Unsigned Mean Error (Å) | Reference |
| Sparkle/AM1 | 0.075 | researchgate.net |
| Sparkle/PM3 | 0.075 | researchgate.net |
Molecular Modeling and Simulation of Samarium(III) Acetate Hydrate (B1144303) Complexes
Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are employed to study the dynamic behavior of samarium(III) acetate hydrate in various environments. These simulations can provide detailed information about the solvation of the complex, its interactions with other molecules, and its role in processes like self-assembly.
For example, MD simulations have been used to investigate the self-assembly of nanoparticles where samarium(III) acetate hydrate is a component of the system. csic.esacs.orgresearchgate.net These simulations show that at a molecular level, ions like acetate and citrate (B86180) can adsorb onto nanoparticle surfaces, creating ionic bridges that mediate the assembly of nanoparticles into larger "supraparticles". csic.esresearchgate.net The simulations can also predict the free energy of these interactions, confirming their stability. csic.esacs.org
In a different application, samarium(III) acetate was used as a source of Sm³⁺ ions to probe calcium-binding sites in proteins. lib4ri.ch After determining the crystal structure with the bound samarium ion, MD simulations were performed to understand the dynamic aspects of the ion's interaction within the binding loop, providing insights into the molecular basis of the metal ion coordination. lib4ri.ch Such studies highlight how simulations can complement experimental data to build a more complete picture of the complex's behavior.
Geometry optimization is a key part of molecular modeling. For large systems containing samarium, semi-empirical models like Sparkle/RM1 are capable of performing full geometry optimizations with useful accuracy, making them valuable tools for predicting the structures of complex materials. researchgate.net
Density Functional Theory (DFT) for Reaction Mechanisms and Material Property Prediction
Density Functional Theory (DFT) is a versatile quantum mechanical modeling method used to investigate the electronic structure and properties of molecules and materials. It is particularly useful for studying reaction mechanisms and predicting material properties for systems containing samarium acetate hydrate.
DFT calculations have been applied to understand the role of samarium derivatives as initiators in polymerization reactions. researchgate.net For the ring-opening polymerization of cyclic esters, DFT has been used to model the reaction pathways, optimize the structures of intermediates and transition states, and explain catalytic activity and stereoselectivity. researchgate.net Studies have found that specific DFT functionals, such as ωB97X-D, can accurately predict the activation barriers for these reactions. researchgate.net
The compound has also been investigated as a corrosion inhibitor. It is proposed that samarium acetate forms a protective film of samarium oxides or hydroxides on metal surfaces, suppressing the cathodic hydrogen evolution reaction. mdpi.com DFT calculations can be employed to create a theoretical model of this process, elucidating the interaction between the samarium species and the metal surface and explaining the mechanism of corrosion inhibition at an electronic level. mdpi.com
Computational Prediction of Novel Samarium-Containing Phases and Hydrides
Computational methods are at the forefront of materials discovery, enabling the prediction of new, stable chemical compounds and phases before they are synthesized in the laboratory. Techniques such as evolutionary algorithms combined with first-principles calculations are powerful tools for exploring the potential energy surface of a given set of elements.
While specific predictions for novel phases of this compound are not widely reported, the methodology has been successfully applied to other samarium-containing systems, notably samarium hydrides. Researchers have used random structure searches and ab initio calculations to predict the existence of novel samarium hydride phases (e.g., SmH₂ and SmH₆) that are theoretically stable at extremely high pressures. researchgate.netresearchgate.net These computational studies not only predict the crystal structures but also investigate their electronic properties and potential for high-temperature superconductivity. researchgate.netresearchgate.net This approach demonstrates the capability of modern computational tools to guide the synthesis of new materials with desired properties.
The table below shows examples of computationally predicted samarium hydride phases and their properties.
| Predicted Phase | Space Group | Pressure Range for Stability | Key Predicted Property |
| SmH₂ | P6/mmm | ~200 GPa | Layered hexagonal structure |
| SmH₆ | Im-3m | ~200 GPa | Hydrogen clathrate structure |
Computational Exploration of Coordination Polyhedra and Complex Stability
The arrangement of ligands around a central metal ion, known as the coordination polyhedron, is a key determinant of a complex's properties and reactivity. Computational chemistry offers robust methods for predicting and analyzing the coordination environments in samarium(III) complexes.
The stability of these complexes can also be assessed computationally. For instance, in molecular dynamics simulations of this compound interacting with other molecules, the strength and persistence of the coordination bonds can be monitored over time to understand the complex's stability in solution. csic.esacs.orgresearchgate.net Furthermore, experimental techniques like X-ray crystallography provide crucial data on coordination environments, which can then be used to validate and refine computational models. lib4ri.chrsc.org In one study, the Sm³⁺ ion, derived from samarium(III) acetate, was found to be coordinated by functional groups from several amino acid residues in a protein, and this experimentally determined coordination served as the basis for further computational analysis. lib4ri.ch
Future Research Directions and Emerging Trends
Exploration of Novel Samarium(III) Acetate (B1210297) Hydrate (B1144303) Derivatives with Tailored Structures
The inherent structure of samarium(III) acetate hydrate provides a foundational platform for the development of novel derivatives with customized properties. The modification of the acetate ligand or the coordination environment of the samarium ion can lead to new compounds with unique functionalities.
Research in this area is branching out to include:
Ligand Modification: Replacing the acetate ligand with other carboxylates or functional organic molecules is a key strategy. For instance, complexes of samarium with itaconic acid have been synthesized from samarium acetate hydrate, demonstrating the potential for creating new coordination polymers redalyc.org. Similarly, the synthesis of samarium trifluoroacetylacetonate highlights how fluorination of the ligand can alter the electronic and catalytic properties of the resulting complex .
Mixed-Anion Compounds: The crystallization of mixed-anion species, such as [Sm(CH₃COO)(H₂O)₆]Cl₂·H₂O from solutions containing samarium chloride and acetic acid, opens avenues for creating derivatives with multiple functionalities within a single crystal lattice wikipedia.org.
Metal-Organic Frameworks (MOFs): this compound is an ideal precursor for synthesizing samarium-based MOFs. Although studies often use samarium nitrate (B79036) or chloride, the principle remains the same: combining the samarium salt with bespoke organic linkers under solvothermal conditions can produce highly porous, crystalline structures acs.orgnih.gov. These Sm-MOFs have shown potential as multifunctional sensors for detecting ions and organic molecules acs.orgnih.govnih.gov. The future lies in using samarium acetate with a wider variety of organic linkers to create MOFs with tailored pore sizes, functionalities, and host-guest interaction capabilities.
A summary of representative derivative strategies is presented below.
| Derivative Type | Precursor(s) | Resulting Compound Example | Potential Application | Reference(s) |
| Ligand Exchange | This compound, Itaconic acid | Samarium-itaconate complex | Coordination polymers | redalyc.org |
| Mixed-Anion Formation | Samarium chloride, Acetic acid | [Sm(CH₃COO)(H₂O)₆]Cl₂·H₂O | Multifunctional materials | wikipedia.org |
| Metal-Organic Frameworks | Samarium salts, Organic linkers | [Sm₈(HDBA)₆·H₂O] | Luminescent sensors, Catalysis | acs.orgnih.gov |
| Ligand Modification | Samarium salts, Trifluoroacetylacetone | Samarium trifluoroacetylacetonate | Catalysis, Luminescent materials |
Advanced Synthesis Techniques for Controlled Morphology and Size of Derived Nanomaterials
Samarium(III) acetate hydrate is an excellent starting material for producing samarium-containing nanomaterials, such as samarium oxide (Sm₂O₃). The morphology, size, and crystallinity of these nanomaterials are critical to their performance in catalysis, electronics, and biomedicine. Future research is focused on refining synthesis techniques to achieve unprecedented control over these parameters.
Key advanced synthesis techniques include:
Hydrothermal and Solvothermal Methods: These techniques involve heating a solution of the precursor in a sealed vessel (autoclave). By carefully controlling parameters such as temperature, pH, and reaction time, researchers can influence the final morphology of the nanoparticles. For example, hydrothermal treatment of samarium precursors can yield Sm₂O₃ nanoparticles and nanorods ulaval.caresearchgate.net. Studies on analogous acetate precursors, like cerium acetate, show that pH and thermal treatment duration are crucial in determining the crystalline size and structure nih.govacs.org.
Microwave-Assisted Synthesis: This method utilizes microwave irradiation to rapidly heat the reaction mixture, leading to faster nucleation and growth of nanoparticles. It has been employed to create Sm-doped catalysts and ceria nanoparticles, where the rapid, uniform heating can lead to different morphologies compared to conventional heating alfachemic.comosti.gov. The key advantage is the significant reduction in reaction time and potential for energy savings alfachemic.com.
Mechanochemical Synthesis: This solid-state technique involves the high-energy ball milling of precursors. It has been successfully used to prepare nanocrystalline CaF₂:Sm³⁺ by milling samarium(III) acetate hydrate with calcium acetate hydrate and ammonium (B1175870) fluoride (B91410) researchgate.netmdpi.com. This solvent-free approach is environmentally friendly and can produce unique nanostructures.
Co-precipitation: This technique involves dissolving the precursor and then adding a precipitating agent to form an insoluble solid. It is widely used to create doped materials, such as Sm-doped manganese oxides and BaFCl:Sm³⁺ crystals, where samarium acetate can be used as the dopant source alfachemic.comresearchgate.netchalcogen.ro.
The table below summarizes the impact of various synthesis parameters on nanomaterial characteristics.
| Synthesis Technique | Key Parameter | Effect on Nanomaterial | Reference(s) |
| Hydrothermal/Solvothermal | Temperature, pH, Duration | Controls particle size, morphology (nanorods, nanocubes), and crystallinity | ulaval.caresearchgate.netnih.gov |
| Microwave-Assisted | Power, Time | Enables rapid synthesis, influences morphology, and can produce uniform particles | alfachemic.comosti.govosti.gov |
| Mechanochemical | Milling Time, Energy | Produces nanocrystalline materials in a solid-state, solvent-free process | researchgate.netmdpi.com |
| Co-precipitation | pH, Capping Agents (e.g., PVP) | Controls particle growth, prevents agglomeration, and facilitates doping | alfachemic.comchalcogen.ro |
Development of Highly Efficient Catalytic Systems Based on Samarium(III) Acetate Hydrate Precursors
Samarium compounds derived from acetate precursors are gaining prominence in the field of catalysis. americanelements.com Their utility spans from environmental applications to organic synthesis and energy conversion. heegermaterials.comamericanelements.com Future efforts are directed at creating more efficient, selective, and robust catalytic systems.
Emerging research areas in catalysis include:
Electrocatalysis: There is a growing interest in using samarium-based materials for energy-related reactions. A Sm₂O₃/CuO nanocomposite, which can be synthesized using samarium acetate, has been demonstrated as a bifunctional electrocatalyst for both the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER) in water splitting bohrium.com.
Heterogeneous Catalysis: Samarium oxide (Sm₂O₃), readily prepared by the thermal decomposition of samarium acetate, is an active catalyst for reactions like CO hydrogenation ulaval.ca. Research is focused on creating high-surface-area Sm₂O₃ nanostructures to maximize the number of active sites.
Doped Catalysts: Introducing samarium as a dopant into other metal oxide lattices is a powerful strategy to enhance catalytic activity. For instance, doping manganese oxides with samarium (using acetate precursors) creates anionic vacancies and surface defects that boost the catalytic decomposition of NO alfachemic.com. Similarly, Sm-doped ceria nanoparticles are a major area of research osti.govosti.gov.
Catalysis in Organic Synthesis: Samarium-based catalysts, including those derived from acetate and acetylacetonate (B107027) precursors, are effective in various organic transformations alfachemic.com. For example, samarium acetylacetonate has been used to catalyze transesterification reactions in polymer blends researchgate.net.
| Catalytic Application | Material System | Precursor Role | Key Finding | Reference(s) |
| Electrocatalysis (Water Splitting) | Sm₂O₃/CuO Nanocomposite | Source of Sm₂O₃ | Enhanced performance for both OER and HER | bohrium.com |
| Environmental Catalysis (NOx reduction) | Sm-doped Manganese Oxide | Dopant source | Creation of defects increases active sites and catalytic activity | alfachemic.com |
| Energy Applications (Solid Oxide Fuel Cells) | Sm-doped Ceria (SDC) | Dopant source | Improves ionic conductivity | osti.govosti.gov |
| Polymer Chemistry | PLA/EVA blend with Sm(Acac)₃ | Catalyst for transesterification | Acts as an effective compatibilizer, improving material properties | researchgate.net |
Integration of Samarium(III) Acetate Hydrate into Multifunctional Advanced Materials
The unique electronic and optical properties of the samarium ion make it a valuable component in advanced materials. Samarium(III) acetate hydrate serves as a versatile and water-soluble precursor for integrating samarium into multifunctional systems that combine several properties, such as luminescence, electrochemical activity, and sensing capabilities.
Future trends in this domain include:
Luminescent Materials and Phosphors: Samarium compounds are known for their characteristic orange-red emission. This compound is a precursor for phosphors used in displays and lasers heegermaterials.comfishersci.pt. Research continues into creating more efficient luminescent materials, such as the mechanochemically prepared CaF₂:Sm³⁺, which exhibits photoluminescence researchgate.netmdpi.com.
Multifunctional Sensors: The development of materials that can detect multiple analytes is a significant goal. A novel Sm-MOF, synthesized from a samarium salt, has demonstrated the ability to act as a fluorescent sensor for Ag⁺ ions, MnO₄⁻ anions, and the drug cimetidine, while also functioning as an electrochemical sensor for o-nitrophenol acs.orgnih.gov.
Enhanced Electrochemical Devices: The incorporation of samarium into electrode materials can improve their performance. A samarium-doped MoO₃/SiO₂ nanocomposite, prepared using samarium acetate, showed enhanced electrochemical properties, demonstrating the potential for improving energy storage or sensing devices researchgate.net.
Smart Polymer Composites: Integrating samarium derivatives into polymer matrices can impart new functionalities. Samarium acetylacetonate has been used as a reactive compatibilizer in polymer blends, improving their thermomechanical properties through catalytic action during processing researchgate.net.
Deeper Computational Insights into Complex Reaction Pathways and Material Design Principles
While experimental work continues to advance, the complexity of samarium chemistry necessitates the use of computational modeling to gain deeper insights and guide future material design. Quantum-chemical modeling is becoming an indispensable tool for understanding reaction mechanisms, predicting material properties, and accelerating the discovery of new functional materials.
Key areas for future computational research include:
Modeling Precursor Decomposition: Understanding how precursors like samarium acetate decompose is crucial for controlling the synthesis of nanoparticles. Density Functional Theory (DFT) calculations have been used to study the decomposition pathways of analogous metal acetates, correlating the decomposition energy with the resulting nanoparticle morphology osti.govosti.gov. Applying these methods specifically to this compound will provide valuable insights for synthesis control.
Elucidating Reaction Mechanisms: Computational studies can unravel complex reaction pathways. For example, extensive computational work has been performed to understand the mechanisms of SmI₂-mediated organic reactions, explaining observed stereoselectivities acs.org. Similar studies on reactions involving samarium acetate and its derivatives could optimize catalytic processes.
Predicting Material Properties: Quantum mechanical methods can predict the electronic and structural properties of new materials. Modeling has been used to predict the coordination between samarium nanoparticles and biomolecules, which is vital for applications in medicine nih.gov. This approach can be extended to design novel Sm-MOFs with specific adsorption properties or to predict the band structure of new samarium-based semiconductors.
Addressing Methodological Challenges: A significant challenge in modeling samarium-containing systems is the selection of appropriate basis sets and methods to accurately describe the complex electronic structure of lanthanides researchgate.net. Future research will involve developing and validating more robust computational protocols specifically for samarium, which will, in turn, enhance the predictive power of theoretical models.
Q & A
Q. What are the established methods for synthesizing samarium acetate hydrate with high purity (>99.9%)?
this compound is typically synthesized via coprecipitation (e.g., using samarium salts and acetic acid in aqueous or alcoholic media) or thermal decomposition of precursors like samarium nitrate . Purity is ensured by trace metal analysis (e.g., ICP-MS) and controlled hydration through vacuum drying or desiccation. For example, microwave-assisted solid-state synthesis under ambient conditions can yield phase-pure materials with minimal impurities .
Q. How can researchers characterize the structural and compositional integrity of this compound?
Key techniques include:
Q. What solvents are optimal for dissolving this compound, and how does solubility vary with temperature?
this compound is sparingly soluble in water (15 g/100 mL at 25°C) and ethanol but insoluble in non-polar solvents like hexane . Solubility increases with temperature; gravimetric analysis under reflux conditions is recommended for precise measurements .
Q. What safety protocols are critical when handling this compound in the lab?
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Decontamination : Immediate washing with soap/water for skin exposure and 15-minute eye irrigation with saline .
Advanced Research Questions
Q. How does the thermal decomposition mechanism of this compound influence its application in ceramic precursors?
this compound decomposes in stages: dehydration (<200°C), acetate ligand breakdown (200–400°C), and formation of Sm₂O₃ (>600°C) . Controlled decomposition in inert atmospheres (e.g., Ar) avoids unwanted intermediates, enabling synthesis of high-purity Sm₂O₃ nanoparticles for optoelectronics .
Q. What role does this compound play in catalytic systems, and how are reaction conditions optimized?
It acts as a Lewis acid catalyst in transesterification and esterification reactions. Optimal catalytic activity (e.g., >90% yield) is achieved at 80–120°C with molar ratios of 1:100 (catalyst:substrate) . Kinetic studies using in situ FTIR can monitor reaction progress .
Q. How can this compound be utilized in nanomaterial synthesis, and what growth mechanisms dominate?
Hydrothermal synthesis with surfactants (e.g., oleic acid) produces Sm₂O₃ nanocrystals. The acetate ligands act as capping agents, directing 2D growth under confinement conditions . Size control (5–50 nm) is achieved by varying reaction time (6–24 hrs) and precursor concentration .
Q. How should researchers address contradictions in decomposition data between safety sheets and experimental studies?
Some SDS reports claim "no hazardous decomposition products" , while thermogravimetric studies detect COₓ and SmOₓ . Cross-validate using coupled TGA-MS and adjust experimental parameters (e.g., heating rate) to reconcile discrepancies .
Q. What methodologies are used to study the photophysical properties of this compound-derived materials?
Photoluminescence (PL) spectroscopy (excitation at 400 nm) reveals Sm³+ emission peaks at 560–640 nm . XRD and TEM correlate crystallite size (e.g., <10 nm) with enhanced quantum efficiency .
Q. How can decomposition kinetics be modeled to predict samarium oxide formation?
Apply isothermal (e.g., Coats-Redfern) or non-isothermal (e.g., Flynn-Wall-Ozawa) methods to TGA data. Activation energies (~150 kJ/mol) indicate diffusion-controlled decomposition, critical for scaling up ceramic production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
